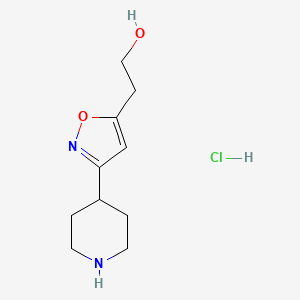
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
描述
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2 and a molecular weight of 232.71 g/mol. This compound is primarily used in research applications due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Piperidine Derivative Synthesis: Piperidine derivatives are synthesized through various methods such as hydrogenation, cyclization, and amination.
Isoxazole Formation: The isoxazole ring is introduced through cyclization reactions involving appropriate precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the alcohol group with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxo groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Substituted piperidines with various nucleophiles.
科学研究应用
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Industry: The compound is employed in the production of advanced materials and chemical sensors.
作用机制
The mechanism by which 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is unique due to its specific structural features. Similar compounds include:
Piperidine Derivatives: These compounds share the piperidine ring but may have different substituents and functional groups.
Isoxazole Derivatives: Compounds containing the isoxazole ring, which may have different substituents and positions.
The uniqueness of this compound lies in its combination of the piperidine and isoxazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
生物活性
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which combines a piperidine ring with an isoxazole moiety, making it a candidate for various pharmacological applications.
The molecular formula of this compound is . It is soluble in water and exhibits buffering properties, maintaining stable pH levels essential for biological experiments.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It acts as a buffering agent, which is crucial in maintaining the pH in biological systems, thus aiding in enzymatic reactions and cellular processes. The zwitterionic nature of the molecule allows it to stabilize pH by donating or accepting protons depending on the surrounding environment.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds related to the piperidine structure. For instance, derivatives of piperidine have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
属性
IUPAC Name |
2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYKECXDSUGUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















